molecular formula C16H19N5O B6812556 2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B6812556
M. Wt: 297.35 g/mol
InChI Key: KCAHBDSGOOYJLP-UHFFFAOYSA-N
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Description

2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that features a tetrazole ring and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclopropylation: The tetrazole ring is then cyclopropylated using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Acylation: The cyclopropyltetrazole is then acylated with 1,2,3,4-tetrahydronaphthalene-1-amine using an acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions of tetrazole-containing molecules with biological targets.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological ligands, allowing the compound to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenyl-1H-tetrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 2-(5-methyl-1H-tetrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the cyclopropyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-15(10-21-19-16(18-20-21)12-8-9-12)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,12,14H,3,5,7-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAHBDSGOOYJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CN3N=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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